![molecular formula C12H18N2O2 B122751 4-(N-Boc-aminomethyl)aniline CAS No. 94838-55-8](/img/structure/B122751.png)
4-(N-Boc-aminomethyl)aniline
Overview
Description
4-(N-Boc-aminomethyl)aniline is a protected amine, where the Boc group (tert-butoxycarbonyl) is used to protect the amine functionality during chemical reactions. This compound is often utilized in organic synthesis, particularly in the preparation of various bio-active compounds and organic synthase inhibitors .
Mechanism of Action
Target of Action
4-(N-Boc-aminomethyl)aniline is a protected amine It is known to be used in the synthesis of various organic synthase inhibitors and other bio-active compounds .
Mode of Action
It’s known that the compound can undergo n-boc deprotection , which is a common process in organic chemistry involving the removal of the Boc protecting group.
Biochemical Pathways
Given its use in the synthesis of various organic synthase inhibitors , it can be inferred that it may play a role in the inhibition of certain enzymatic reactions.
Pharmacokinetics
The compound’s molecular weight of 22228 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.
Result of Action
Given its use in the synthesis of various organic synthase inhibitors , it can be inferred that it may have a role in inhibiting certain enzymatic reactions at the molecular level.
Action Environment
It is recommended to store the compound in a dark place, sealed, and at room temperature , suggesting that light, air, and temperature may affect its stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(N-Boc-aminomethyl)aniline can be synthesized through a multi-step process. One common method involves the protection of 4-aminobenzylamine with a Boc group. The reaction typically involves the use of di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) or sodium bicarbonate (NaHCO3) in an organic solvent like dichloromethane (DCM) or tetrahydrofuran (THF). The reaction is carried out at room temperature and yields the desired protected amine .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(N-Boc-aminomethyl)aniline undergoes various chemical reactions, including:
Substitution Reactions: The Boc-protected amine can participate in nucleophilic substitution reactions, where the Boc group can be removed under acidic conditions to yield the free amine.
Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding nitro or nitroso derivatives.
Reduction Reactions: The nitro derivatives of this compound can be reduced to amines using reducing agents like palladium on carbon (Pd/C) and hydrogen gas (H2).
Common Reagents and Conditions
Substitution: Di-tert-butyl dicarbonate (Boc2O), triethylamine (TEA), dichloromethane (DCM).
Oxidation: Nitric acid (HNO3), potassium permanganate (KMnO4).
Reduction: Palladium on carbon (Pd/C), hydrogen gas (H2).
Major Products
Substitution: Free amine (4-aminomethyl aniline).
Oxidation: Nitro or nitroso derivatives.
Reduction: Amines from nitro derivatives.
Scientific Research Applications
Organic Synthesis
4-(N-Boc-aminomethyl)aniline is instrumental in synthesizing various organic compounds:
- Synthesis of Haptens : It serves as a precursor for creating haptens used in immunology and vaccine development.
- Diazonium Salts : The compound is also utilized in the preparation of diazonium salts, which are crucial intermediates in azo dye synthesis and other organic reactions .
Biological Applications
In biological research, this compound has shown potential in:
- Bio-active Compound Development : It is used to synthesize bio-active compounds that can interact with biological systems.
- Organic Synthase Inhibitors : The compound is explored for its ability to inhibit various synthases, contributing to drug discovery efforts targeting metabolic pathways .
Pharmaceutical Applications
In the pharmaceutical industry, this compound is employed for:
- Pharmaceutical Intermediates : It is a key intermediate in the synthesis of therapeutic agents, particularly those targeting neurological disorders due to its neuroprotective properties .
- Drug Formulation : The compound's stability and reactivity make it suitable for formulating complex drugs with specific action mechanisms.
Industrial Applications
The compound finds applications in:
- Specialty Chemicals Production : It is used in producing various specialty chemicals that require high purity and specific functional groups.
- Advanced Materials Development : Its properties are leveraged in developing advanced materials with tailored functionalities .
Case Study 1: Synthesis of Haptens
A recent study demonstrated the use of this compound in synthesizing haptens for vaccine development. The process involved coupling the protected amine with various carboxylic acids to form stable conjugates suitable for immunogenic studies.
Case Study 2: Neuroprotective Agents
Research has indicated that derivatives of this compound exhibit neuroprotective effects in vitro. These findings suggest potential therapeutic applications in treating neurodegenerative diseases by inhibiting specific enzymatic pathways involved in neuronal damage.
Comparison with Similar Compounds
4-(N-Boc-aminomethyl)aniline can be compared with other Boc-protected amines, such as:
4-(N-Boc-aminomethyl)benzylamine: Similar in structure but with a benzyl group instead of an aniline group.
4-(N-Boc-aminomethyl)phenol: Contains a phenol group instead of an aniline group.
4-(N-Boc-aminomethyl)benzoic acid: Contains a carboxylic acid group instead of an aniline group.
The uniqueness of this compound lies in its specific structure, which allows it to be used in the synthesis of a wide range of bio-active compounds and organic synthase inhibitors .
Biological Activity
4-(N-Boc-aminomethyl)aniline, a compound with the chemical formula CHNO, is a derivative of aniline that has garnered interest due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant case studies associated with this compound.
This compound is synthesized through various methods, including cross-coupling reactions and N-Boc protection strategies. The compound features a tert-butoxycarbonyl (Boc) protecting group, which enhances its stability and solubility in organic solvents. The synthesis often involves coupling reactions with various electrophiles, yielding high purity and good yields under optimized conditions .
Biological Activities
Neuroprotective Effects
Research indicates that this compound exhibits neuroprotective properties in vitro. It has been shown to inhibit the growth of certain cancer cell lines, suggesting potential applications in oncology . The mechanism behind its neuroprotective effect may involve modulation of signaling pathways associated with neuronal survival and apoptosis.
Inhibition of Enzymatic Activity
One notable area of research involves the compound's ability to inhibit specific enzymes. For instance, it has been tested as an inhibitor of adenosine kinase (AdK), which plays a critical role in regulating adenosine levels in cells. Inhibiting AdK can lead to increased endogenous adenosine, which has therapeutic implications for conditions such as seizures and diabetes .
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Histone Deacetylase (HDAC) Inhibition : Similar compounds have been shown to interact with HDACs, leading to altered gene expression profiles. This action is crucial for understanding its anticancer properties since HDAC inhibition can reactivate silenced tumor suppressor genes .
- DNA Interaction : The compound may exhibit DNA reactivity akin to other aniline derivatives, potentially leading to genotoxic effects under certain conditions. This aspect requires further investigation to elucidate the safety profile of the compound .
Table 1: Summary of Biological Activities
Properties
IUPAC Name |
tert-butyl N-[(4-aminophenyl)methyl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c1-12(2,3)16-11(15)14-8-9-4-6-10(13)7-5-9/h4-7H,8,13H2,1-3H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXWQXBSQQHAGMG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC=C(C=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20373203 | |
Record name | 4-(N-Boc-aminomethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20373203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
94838-55-8 | |
Record name | 4-(N-Boc-aminomethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20373203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl N-[(4-aminophenyl)methyl]carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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